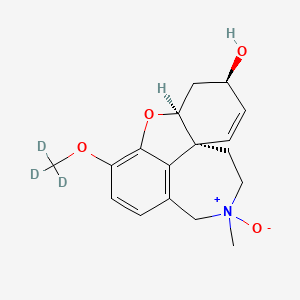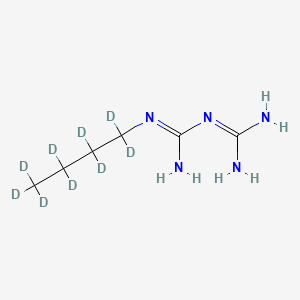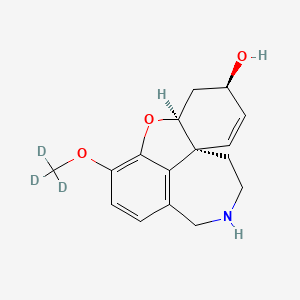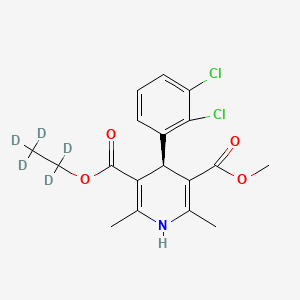
6-(3-Pyridinylcarbonyl)valerolactam-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Pyridinylcarbonyl)valerolactam-d4 is a deuterium-labeled compound used primarily in proteomics research. The molecular formula of this compound is C11H8D4N2O2, and it has a molecular weight of 208.25 . The compound is a labeled analog of 6-(3-Pyridinylcarbonyl)valerolactam, where deuterium atoms replace hydrogen atoms at specific positions in the molecule.
Vorbereitungsmethoden
The synthesis of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves the incorporation of deuterium atoms into the parent compound, 6-(3-Pyridinylcarbonyl)valerolactam. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
6-(3-Pyridinylcarbonyl)valerolactam-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: The compound serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical substances.
Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves its incorporation into biological systems where it can be traced using analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to study metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-(3-Pyridinylcarbonyl)valerolactam-d4 is unique due to its deuterium labeling, which distinguishes it from its non-labeled analog, 6-(3-Pyridinylcarbonyl)valerolactam. Similar compounds include:
6-(3-Pyridinylcarbonyl)valerolactam: The non-labeled analog used in similar applications but without the benefits of deuterium labeling.
Other deuterium-labeled compounds: Such as deuterated amino acids and nucleotides used in metabolic studies and NMR spectroscopy.
Eigenschaften
IUPAC Name |
3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBAXTWXMULZOL-DNZPNURCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)




